molecular formula C12H6ClFN2O B3270262 2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine CAS No. 52333-65-0

2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine

Cat. No.: B3270262
CAS No.: 52333-65-0
M. Wt: 248.64 g/mol
InChI Key: VMCNPMRJEDEVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine is a high-purity heterocyclic compound (CAS 52333-65-0, Molecular Formula: C12H6ClFN2O, Molecular Weight: 248.64) supplied for research and development purposes . This chemical scaffold is of significant interest in medicinal chemistry and drug discovery. Oxazolo[4,5-b]pyridine derivatives have been identified as key structural motifs in the development of novel therapeutics . Research highlights its potential in neuroscience, with some analogs acting as potent and selective modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR), a target for the treatment of inflammatory disorders . Other studies focus on its incorporation into molecules designed as diacylglycerol-lipase inhibitors for neurodegenerative diseases and as fatty acid amide hydrolase (FAAH) inhibitors for neurological disorders . Furthermore, the oxazolo[4,5-b]pyridine core is recognized as a privileged structure in the search for new anti-infective agents. Scientific literature reports that 2-(phenyl)oxazolo[4,5-b]pyridine derivatives exhibit strong antibacterial activity against strains such as Staphylococcus aureus . The specific 4-chloro-2-fluorophenyl substitution pattern on the oxazolopyridine core is similar to that found in other pharmacologically active compounds, including state-dependent sodium channel blockers investigated for treating neuropathic, inflammatory, and postsurgical pain . This product is intended for use as a building block in organic synthesis and pharmaceutical screening. For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN2O/c13-7-3-4-8(9(14)6-7)12-16-11-10(17-12)2-1-5-15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCNPMRJEDEVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101231297
Record name 2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID101231297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52333-65-0
Record name 2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52333-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Oxazolo[4,5-b]pyridine (B1248351) Core Construction

The formation of the oxazolo[4,5-b]pyridine ring system is a critical step in the synthesis of the target compound. Several reliable methods have been developed, primarily involving cyclization and condensation reactions.

Cyclization Reactions Utilizing 2-Amino-3-hydroxypyridine (B21099) Precursors

A foundational approach to the oxazolo[4,5-b]pyridine core involves the cyclization of 2-amino-3-hydroxypyridine with a suitable carboxylic acid or its derivative. This method provides a direct and efficient route to the desired heterocyclic system. The reaction proceeds through the formation of an intermediate amide, which then undergoes intramolecular cyclization to form the oxazole (B20620) ring fused to the pyridine (B92270). The versatility of this method lies in the wide range of commercially available or synthetically accessible substituted benzoic acids that can be employed.

Condensation Reactions with Substituted Benzoic Acids

The direct condensation of 2-amino-3-hydroxypyridine with a substituted benzoic acid, such as 4-chloro-2-fluorobenzoic acid, is a common and effective strategy for the synthesis of 2-aryl-oxazolo[4,5-b]pyridines. researchgate.net This one-pot synthesis is often facilitated by a dehydrating agent or catalyst to promote the formation of the oxazole ring. The reaction typically involves heating the two starting materials in the presence of a suitable catalyst. The choice of the benzoic acid derivative directly determines the substitution pattern on the 2-phenyl ring of the final product. For the synthesis of the title compound, 4-chloro-2-fluorobenzoic acid would be the required reagent.

Alternatively, the corresponding benzoyl chloride can be used in place of the benzoic acid. This approach, often carried out under basic conditions, can proceed at lower temperatures and may offer advantages in terms of reaction time and yield. sid.ir

Application of Polyphosphoric Acid (PPA) or Silica-Supported Perchloric Acid Catalysis

To facilitate the condensation and cyclization, various catalysts have been employed. Polyphosphoric acid (PPA) is a widely used and effective catalyst for this transformation. researchgate.netclockss.org PPA acts as both a catalyst and a dehydrating agent, promoting the reaction between the 2-amino-3-hydroxypyridine and the carboxylic acid at elevated temperatures. clockss.org The use of PPA often leads to good yields of the desired oxazolo[4,5-b]pyridine. clockss.org

In a move towards more environmentally benign and reusable catalysts, silica-supported perchloric acid (HClO₄·SiO₂) has been shown to be a highly efficient catalyst for the synthesis of 2-(substituted phenyl)oxazolo[4,5-b]pyridines. researchgate.netresearchgate.net This heterogeneous catalyst offers several advantages, including high conversion rates, simple work-up procedures, ambient reaction conditions, and the ability to be recovered and reused. researchgate.netresearchgate.net The reaction is typically carried out by stirring the 2-amino-3-hydroxypyridine and the substituted benzoic acid with the silica-supported perchloric acid. researchgate.netresearchgate.net

CatalystTypical Reaction ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA)High temperature (e.g., 200°C)Good yields, acts as both catalyst and dehydrating agentHarsh conditions, difficult work-up
Silica-Supported Perchloric Acid (HClO₄·SiO₂)Ambient temperatureMild conditions, reusable catalyst, simple work-up, environmentally friendlyMay require longer reaction times in some cases

Functionalization and Derivatization Strategies for Structural Modification

Once the oxazolo[4,5-b]pyridine core is assembled, further modifications can be made to alter the compound's properties. These modifications can be directed at either the phenyl ring or the heterocyclic scaffold itself.

Introduction of Chloro and Fluoro Substituents on the Phenyl Ring

The chloro and fluoro substituents on the phenyl ring of the title compound are typically introduced by utilizing the appropriately substituted starting material, 4-chloro-2-fluorobenzoic acid, in the condensation reaction. The synthesis of such substituted benzoic acids is well-established in organic chemistry and allows for a wide variety of substitution patterns on the 2-phenyl ring of the final oxazolo[4,5-b]pyridine product. This approach ensures that the desired substituents are in the correct positions from the outset of the synthesis.

Regioselective Modifications of the Oxazolo[4,5-b]pyridine Scaffold

The oxazolo[4,5-b]pyridine scaffold itself can undergo regioselective functionalization, allowing for the introduction of additional substituents. Electrophilic substitution reactions have been shown to occur preferentially at the C-6 position of the pyridine ring. tandfonline.comtandfonline.com For example, nitration of 2-diethylaminooxazolo[4,5-b]pyridine with a mixture of nitric and sulfuric acids yields the 6-nitro derivative. tandfonline.comtandfonline.com Similarly, halogenation with N-bromosuccinimide or N-chlorosuccinimide introduces a bromine or chlorine atom, respectively, at the C-6 position. tandfonline.comtandfonline.com The resulting 6-substituted derivatives can then be further elaborated. For instance, the 6-nitro group can be reduced to a 6-amino group, which can then participate in a variety of subsequent reactions. tandfonline.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been utilized to introduce functional groups onto the pyridine ring. clockss.org For instance, a carboxylic acid moiety can be introduced on the pyridine framework through a Heck reaction, demonstrating another avenue for regioselective modification. clockss.org While Chichibabin amination has been attempted on a related 2-(2-thienyl)oxazolo[4,5-b]pyridine system, it was reported to be unsuccessful. researchgate.net

Reaction TypeReagentsPosition of FunctionalizationResulting Functional Group
NitrationHNO₃/H₂SO₄C-6-NO₂
BrominationN-BromosuccinimideC-6-Br
ChlorinationN-ChlorosuccinimideC-6-Cl
Heck ReactionPalladium acetate, tri-o-tolylphosphine, methyl acrylatePyridine ring (position not specified in abstract)-CH=CHCO₂Me

Approaches for Incorporating Basic Moieties (e.g., Guanidino, Piperidino)

The introduction of basic functional groups, such as guanidino and piperidino moieties, onto the oxazolo[4,5-b]pyridine scaffold is a key step in the synthesis of derivatives with specific pharmacological profiles. These groups can be incorporated either by building them into one of the initial reactants or by adding them to the pre-formed heterocyclic core.

Guanidino Moiety:

The guanidino group is typically introduced through a process called guanylation. This chemical transformation targets a primary amine on a precursor molecule. In the context of oxazolo[4,5-b]pyridine synthesis, a common strategy involves the reduction of a nitrile group on the scaffold to a primary amine, which is then converted to the guanidine (B92328). clockss.org

For instance, a precursor such as methyl 3-(2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-6-yl)propanoate can be synthesized. The cyano group in this molecule can be reduced to a primary amine using hydrogenation over Raney nickel. clockss.org This primary amine then serves as the attachment point for the guanidino group. The guanylation can be performed using reagents like 1H-pyrazole-1-carboxamidine hydrochloride. However, this reaction can sometimes be incomplete and present purification challenges. clockss.org An alternative approach involves the use of N,N'-di-Boc-1H-pyrazole-1-carboxamidine, which can lead to a di-Boc protected guanidine derivative. clockss.org

Piperidino Moiety:

The piperidino moiety can be incorporated into the oxazolo[4,5-b]pyridine structure by using a piperidine-containing carboxylic acid in the initial condensation step. For example, 2-amino-5-bromo-3-hydroxypyridine can be reacted with (4-piperidinyl)acetic acid or 3-(4-piperidinyl)propanoic acid in the presence of a condensing agent like polyphosphoric acid (PPA) to form the corresponding 2-(piperidin-4-ylmethyl)oxazolo[4,5-b]pyridine or 2-(2-(piperidin-4-yl)ethyl)oxazolo[4,5-b]pyridine. clockss.orgresearchgate.net

A challenge with this approach is that the secondary amine of the piperidine (B6355638) ring may require a protecting group, such as a benzyl (B1604629) or Boc group, to prevent side reactions, particularly if further chemical modifications like the Heck reaction are planned. clockss.org The choice of protecting group is critical, as its removal (deprotection) under various conditions can be challenging and may even lead to the opening of the oxazole ring. clockss.org For instance, debenzylation of a piperidino-substituted oxazolopyridine using 1-chloroethyl chloroformate has been shown to yield the desired product in low yields, alongside byproducts resulting from the cleavage of the oxazole ring. clockss.org

Exploration of Reaction Mechanism and Stereoselectivity

The formation of the 2-aryloxazolo[4,5-b]pyridine core from 2-amino-3-hydroxypyridine and a carboxylic acid (or its derivative like a benzoyl chloride) is a type of condensation reaction followed by cyclization. This process is a variation of the Phillips cyclocondensation.

The reaction mechanism is believed to proceed as follows:

N-Acylation: The reaction initiates with the nucleophilic attack of the amino group of 2-amino-3-hydroxypyridine on the carbonyl carbon of the carboxylic acid derivative (e.g., an acid chloride). This forms an N-acyl intermediate.

Intramolecular Cyclization: The hydroxyl group on the pyridine ring then acts as a nucleophile, attacking the carbonyl carbon of the newly formed amide.

Dehydration: This is followed by the elimination of a water molecule to form the stable, aromatic oxazole ring, resulting in the final 2-substituted oxazolo[4,5-b]pyridine product.

Stereoselectivity: The compound 2-(4-chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine is an achiral molecule, meaning it does not have a non-superimposable mirror image. The synthesis of this compound does not create any stereocenters. Therefore, considerations of stereoselectivity are not applicable to the synthesis of this specific molecule.

Optimization of Synthetic Conditions and Yields for Research Scale

The optimization of the synthesis of 2-aryloxazolo[4,5-b]pyridines, including the title compound, focuses on improving reaction yields, reducing reaction times, and simplifying purification processes. Key areas of optimization include the choice of condensing agent/catalyst, reaction conditions, and the use of protecting groups.

Condensing Agents and Catalysts: Several condensing agents and catalysts have been explored for the cyclization reaction between 2-amino-3-hydroxypyridine and carboxylic acids.

Polyphosphoric Acid (PPA) and Polyphosphoric Acid Trimethylsilyl Ester (PPSE): These are commonly used condensing agents that facilitate the reaction at elevated temperatures (e.g., 130-200°C). clockss.orgresearchgate.net While effective, these conditions can be harsh. For certain substrates, the choice between PPA and PPSE can significantly impact the yield. For instance, the reaction of 2-amino-5-bromo-3-hydroxypyridine with N-benzyl-4-piperidylacetic acid using PPSE resulted in a low yield (22%), whereas PPA provided a much higher yield (70%). clockss.org

Silica-Supported Perchloric Acid (HClO₄·SiO₂): This solid-supported catalyst offers a milder alternative, allowing the reaction to proceed at ambient temperatures. researchgate.net This method is advantageous for its simple work-up and the reusability of the catalyst.

Microwave-Assisted Synthesis: The use of microwave irradiation in conjunction with a basic nano-catalyst like amino-functionalized SBA-15 (SBA-Pr-NH₂) has been shown to be a highly efficient, solvent-free method for the synthesis of 2-aryloxazolo[4,5-b]pyridines from 2-amino-3-hydroxypyridine and benzoyl chlorides. This approach offers significant advantages, including short reaction times and high yields.

The following table summarizes a comparison of different synthetic methodologies for related 2-aryloxazolo[4,5-b]pyridines, which can inform the optimization for the synthesis of this compound.

Methodology Reactants Catalyst/Reagent Conditions Yield Reference
Conventional Heating2-amino-5-bromo-3-hydroxypyridine + (N-benzylpiperidin-4-yl)acetic acidPPA130°C, 2h70% clockss.org
Conventional Heating2-amino-5-bromo-3-hydroxypyridine + 4-cyanobenzoic acidPPSE200°C93% clockss.org
Ambient Temperature2-amino-3-hydroxypyridine + Benzoic AcidsHClO₄·SiO₂AmbientGood to Excellent researchgate.net
Microwave Irradiation2-amino-3-hydroxypyridine + Benzoyl ChloridesSBA-Pr-NH₂Microwave, Solvent-freeHigh
Yields are as reported in the literature for analogous compounds and may vary for the specific synthesis of this compound.

Protecting Group Strategies: As mentioned in section 2.2.3, when incorporating moieties like piperidine, the use of protecting groups may be necessary. The choice and subsequent removal of these groups are critical for a successful synthesis. The difficulties encountered with benzyl group removal highlight the need for careful selection of protecting groups that are stable under the reaction conditions for subsequent steps (e.g., Heck reaction) but can be removed without affecting the core heterocyclic structure. The Boc group is a common alternative, though its stability in the presence of strong acids like PPA can be a concern. clockss.org

Advanced Spectroscopic and Structural Elucidation for Research Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. For 2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The protons on the pyridine (B92270) and phenyl rings would appear in the aromatic region (typically δ 7.0-9.0 ppm). The coupling patterns (splitting) would be crucial in determining the substitution pattern on both ring systems.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon environments. The carbon atoms in the heterocyclic oxazolo[4,5-b]pyridine (B1248351) core and the substituted phenyl ring would have distinct chemical shifts. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF).

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly important for fluorinated compounds. It would show a single resonance for the fluorine atom on the phenyl ring, and its chemical shift would be indicative of its electronic environment.

A detailed analysis of these NMR spectra, including two-dimensional techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the definitive assignment of all proton and carbon signals, confirming the connectivity of the molecular structure.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This would provide a highly accurate molecular formula, confirming the presence of all constituent atoms in their correct numbers.

The fragmentation pattern observed in the mass spectrum under electron impact (EI) or other ionization methods would offer further structural information. The molecule would be expected to fragment in a characteristic manner, likely involving the cleavage of the bonds linking the phenyl group to the oxazolopyridine core and fragmentation of the heterocyclic system. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in identifying fragments containing chlorine.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

C=N stretching: From the oxazole (B20620) and pyridine rings, typically in the 1650-1550 cm⁻¹ region.

C-O-C stretching: Of the oxazole ring, usually observed around 1250-1050 cm⁻¹.

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ range.

C-F stretching: A strong absorption band typically in the 1250-1000 cm⁻¹ region.

C-Cl stretching: Usually found in the 800-600 cm⁻¹ range.

X-ray Crystallography for Solid-State Structure Determination (if available for related compounds)

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound is currently available, data from closely related compounds, such as 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, can offer valuable insights. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific published data on the biological and pharmacological activities of the compound This compound corresponding to the detailed outline requested.

While research exists for the broader class of 2-(substituted-phenyl)oxazolo[4,5-b]pyridines, which includes investigations into their antimicrobial properties, the specific data for the 4-Chloro-2-fluoro substituted variant is not detailed in the accessible literature. Similarly, no studies were found that specifically investigate the antifungal efficacy, anticancer potential, or the cellular and molecular mechanisms of action for this particular compound against the specified bacterial strains, fungal pathogens, or cancer cell lines.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data at this time.

Biological and Pharmacological Activity Investigations in Vitro and Pre Clinical Mechanistic Studies

Anticancer and Antiproliferative Potential Assessment

Induction of Apoptosis and Programmed Cell Death Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. nih.gov Research into novel heterocyclic compounds frequently evaluates their pro-apoptotic activity. mdpi.com For instance, studies on various heterocyclic systems, such as 1,2,4-triazine derivatives and N-heterocyclic indolyl glyoxylamides, have demonstrated their ability to induce apoptosis in cancer cells, often through pathways involving caspases and mitochondrial-mediated events. nih.govnih.gov

While the broader class of oxazolo[4,5-b]pyridine (B1248351) derivatives has been investigated for anticancer potential, specific mechanistic studies detailing the induction of apoptosis by 2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine are not extensively detailed in the available literature. However, the anticancer activity of related oxazolo[4,5-b]pyridine-triazole hybrids has been evaluated against several human cancer cell lines, suggesting that apoptosis could be a potential mechanism of action for this class of compounds. tandfonline.com

Specific Enzyme and Receptor Modulation Studies

The inhibition of protein kinases is a crucial strategy in modern cancer therapy. Various kinases are implicated in tumor growth, proliferation, and angiogenesis.

RAF/B-RAF: The Raf/MEK/ERK signaling pathway is a key focus for cancer drug development. elifesciences.org While direct inhibition studies on this compound are not specified, research on dual Raf/VEGFR2 inhibition has shown promise in reducing pancreatic cancer growth. researchgate.net

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, making it a significant target for anti-cancer therapies. nih.gov Structurally related oxazolo[5,4-d]pyrimidine derivatives have been designed as potential VEGFR-2 inhibitors. mdpi.com Computational docking studies of these related compounds have been used to assess their binding modes to the VEGFR-2 active site. mdpi.com

EGFR and AURKA: Epidermal Growth Factor Receptor (EGFR) and Aurora-A kinase (AURKA) are also important targets in cancer treatment. nih.gov While oxazolo[4,5-b]-pyridine based triazoles have been docked against EGFR with unfavorable results, the general scaffold remains of interest in kinase inhibition research. tandfonline.com

Histone deacetylase (HDAC) inhibitors are a class of cytostatic agents that can induce cell cycle arrest, differentiation, and apoptosis by altering gene expression. wikipedia.org They are investigated for treating cancers and inflammatory diseases. wikipedia.orgnih.gov Currently, there is limited specific information in the surveyed literature directly linking this compound to HDAC inhibition. However, the development of dual-target inhibitors, such as JAK/HDAC inhibitors based on a triazolopyridine scaffold, highlights an ongoing strategy in drug discovery that could be relevant for future studies of oxazolopyridine derivatives. nih.gov

DNA topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for anticancer drugs. nih.govamegroups.org Research has shown that various fused heterocyclic compounds, including benzoxazoles and benzimidazoles, can act as inhibitors of topoisomerase I and/or II. tandfonline.comresearchgate.net Notably, it has been pointed out that single bicycled fused ring systems, including oxazolo(4,5-b)pyridine derivatives, have exhibited significant DNA topoisomerase II inhibitory activity. tandfonline.com However, specific inhibitory data (e.g., IC50 values) for this compound against topoisomerase I or II were not found in the provided search results.

Sphingosine-1-phosphate (S1P) receptors, particularly the S1P4 subtype, play a role in immunological processes. nih.gov The discovery of agonists for this receptor is an active area of research. A high-throughput screening campaign identified a moderately potent and selective S1P4-R agonist hit, which led to the synthesis and evaluation of various analogues. nih.gov Within these studies, an oxazolo[4,5-b]pyridine derivative was synthesized and tested, demonstrating the relevance of this scaffold in modulating S1P receptors. nih.gov

Table 1: S1P4-R Agonist Activity of an Oxazolo[4,5-b]pyridine Analog

Compound ID Structure EC50 (nM)
13g Oxazolo[4,5-b]pyridine derivative 3500

Data derived from a study on novel S1P4-R agonists. nih.gov

The reverse transcriptase (RT) enzyme is a critical target in the treatment of HIV-1 infections. nih.govmdpi.com Research into novel inhibitors for this enzyme is ongoing. Studies have been conducted on the synthesis and HIV-1 reverse transcriptase inhibitory activity of 2,5-disubstituted oxazolo[4,5-b]pyridine derivatives. mdpi.com This indicates that the oxazolo[4,5-b]pyridine core is a recognized scaffold for the development of potential anti-HIV agents. Another study noted that the 4-chlorophenylhydrazone of mesoxalic acid was an inhibitor of DNA strand transfer reactions catalyzed by HIV-1 reverse transcriptase, specifically targeting its RNase H activity with an IC50 of 2.2 µM. nih.gov While this compound is structurally different, it highlights the potential of 4-chlorophenyl moieties in the design of HIV-1 RT inhibitors.

Anti-inflammatory Pathway Investigation

The anti-inflammatory potential of compounds structurally related to this compound has been a subject of significant preclinical investigation. These studies, primarily conducted in vitro and in animal models, have sought to elucidate the molecular mechanisms through which this class of compounds exerts its anti-inflammatory effects. A notable characteristic of some 2-(substituted phenyl)oxazolo[4,5-b]pyridines is their potent anti-inflammatory and analgesic activities, with some demonstrating efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone and indomethacin. nih.gov A key advantage highlighted in these studies is the reduced gastrointestinal irritation, a common side effect associated with acidic anti-inflammatory compounds. nih.gov This suggests a mechanism of action that may differ from or extend beyond the simple inhibition of prostaglandin synthesis.

Further mechanistic insights come from studies on novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles, which have been identified as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). nih.gov The inhibition of GSK-3β is a recognized pathway for modulating inflammatory responses. In these studies, the most potent compounds demonstrated significant in vivo anti-inflammatory activity in rat paw edema models. nih.gov Subsequent mechanistic evaluations revealed that these compounds substantially inhibited the production of several key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov The inhibitory effects on these cytokines were comparable to those of indomethacin, a standard anti-inflammatory drug, and SB216763, a known GSK-3β inhibitor. nih.gov Histopathological analysis further confirmed that these compounds were well-tolerated by the gastric mucosa, reinforcing the potential for a better safety profile compared to traditional NSAIDs. nih.gov

The anti-inflammatory activity of related heterocyclic structures, such as thiazolo[4,5-b]pyridines, has also been investigated. Studies on new derivatives of thiazolo[4,5-b]pyridin-2-one have shown considerable anti-inflammatory effects in carrageenan-induced rat paw edema models, with some compounds approaching or even exceeding the activity of ibuprofen. biointerfaceresearch.com Similarly, research on 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles has identified compounds with excellent anti-inflammatory and analgesic activities. nih.gov

While direct studies on this compound are limited in the public domain, the collective evidence from structurally similar oxazolo[4,5-b]pyridines and other related heterocyclic systems points towards a multi-faceted anti-inflammatory mechanism. This likely involves the modulation of key inflammatory pathways, including the inhibition of GSK-3β and the subsequent reduction of pro-inflammatory cytokine and mediator production.

Table 1: Investigated Anti-inflammatory Mechanisms of Oxazolo[4,5-b]pyridine Derivatives and Related Compounds

Compound Class Investigated Mechanism Key Findings Reference
2-(Substituted phenyl)oxazolo[4,5-b]pyridines Non-acidic anti-inflammatory action Good anti-inflammatory and analgesic activity, comparable to phenylbutazone or indomethacin, with reduced gastrointestinal irritation. nih.gov
Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles GSK-3β inhibition Significant in vivo anti-inflammatory activity; substantial inhibition of pro-inflammatory mediators (NO, TNF-α, IL-1β, IL-6). nih.gov
Thiazolo[4,5-b]pyridin-2-one derivatives General anti-inflammatory effects Considerable anti-inflammatory effects in animal models, with some compounds exceeding the activity of ibuprofen. biointerfaceresearch.com

Emerging Biological Activities (e.g., Antiviral Properties of Pyridine (B92270) Derivatives)

The pyridine scaffold, a core component of this compound, is a "privileged nucleus" in medicinal chemistry, known to be present in a wide array of biologically active compounds. researchgate.netmdpi.com Extensive research has demonstrated that pyridine derivatives possess a broad spectrum of pharmacological activities, including notable antiviral properties. nih.govresearchgate.netnih.gov The growing challenge of drug resistance has spurred the development of novel antiviral agents, with pyridine-containing heterocycles emerging as a promising area of investigation. nih.govresearchgate.net

In vitro studies have revealed that various pyridine derivatives exhibit significant antiviral activity against a range of human viruses. These include human immunodeficiency viruses (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), respiratory syncytial virus (RSV), and cytomegalovirus (CMV). nih.govresearchgate.netnih.gov The mechanisms of antiviral action for these compounds are diverse and target multiple stages of the viral life cycle. nih.govresearchgate.net

Some of the key antiviral mechanisms identified for pyridine derivatives include:

Inhibition of viral enzymes: This includes the inhibition of reverse transcriptase (RT) and polymerase, which are crucial for viral replication. nih.govresearchgate.netnih.gov

Inhibition of viral entry and maturation: Certain derivatives act as CCR5 antagonists, preventing HIV entry into host cells, while others inhibit viral maturation processes. nih.govresearchgate.net

Modulation of host cell factors: Some pyridine compounds inhibit host kinases such as AAK1 (Adaptor-Associated Kinase 1) and GAK (Cyclin G-associated kinase), which are co-opted by viruses for their replication. nih.govresearchgate.netnih.gov

Interference with viral nucleic acid and protein synthesis: Mechanisms such as inhibition of RNase H activity, DNA and RNA replication, gene expression, and protein synthesis have been reported. nih.govresearchgate.net

Modulation of cellular signaling pathways: Inhibition of the cellular NF-κB signaling pathway is another mechanism through which these compounds can exert their antiviral effects. nih.govresearchgate.net

Specifically, within the broader family of imidazopyridines, which share structural similarities with oxazolopyridines, selective antiviral activity has been observed. For instance, certain bromo-substituted imidazo[4,5-b]pyridine derivatives have demonstrated moderate but selective activity against respiratory syncytial virus (RSV). mdpi.com

While the majority of these antiviral investigations have been conducted in vitro, they provide a strong rationale for the further exploration of pyridine derivatives, including this compound, as potential scaffolds for the development of novel antiviral therapeutics. nih.govresearchgate.net

Table 2: Spectrum of Antiviral Activity of Pyridine Derivatives

Virus Examples of Targeted Viruses Potential Mechanisms of Action Reference
Retroviruses Human Immunodeficiency Virus (HIV) Reverse Transcriptase (RT) inhibition, CCR5 antagonism, inhibition of maturation nih.govresearchgate.net
Hepatitis Viruses Hepatitis B Virus (HBV), Hepatitis C Virus (HCV) Polymerase inhibition nih.govresearchgate.net
Respiratory Viruses Respiratory Syncytial Virus (RSV) Selective inhibition (observed in related imidazo[4,5-b]pyridines) nih.govmdpi.com

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Substituent Nature (e.g., Halogens) and Positional Isomerism on Biological Activity

The nature and position of substituents on the 2-phenyl ring of the oxazolo[4,5-b]pyridine (B1248351) scaffold play a critical role in modulating biological activity. Studies on a series of 2-(substituted phenyl)oxazolo[4,5-b]pyridines have demonstrated that halogen substituents significantly influence the anti-inflammatory profile of these compounds. nih.gov

The presence of a halogen, such as chlorine or fluorine, on the phenyl ring is a key determinant of activity. For instance, in anti-inflammatory assays, monosubstitution with a halogen at various positions of the phenyl ring has been shown to be a critical factor for potency. While specific data for the 2-(4-Chloro-2-fluorophenyl) derivative is not extensively detailed in publicly available literature, the SAR of related compounds suggests that the electronic and steric properties of these halogens are pivotal.

Positional isomerism is also a crucial factor. The location of the halogen substituent on the phenyl ring can dramatically alter the efficacy of the compound. For example, in a series of monosubstituted chloro and fluoro analogs, the position of the halogen (ortho, meta, or para) leads to varying degrees of anti-inflammatory activity. This suggests that the orientation of the substituted phenyl ring within the target's binding site is a key factor for its biological effect. The combination of a chloro group at the 4-position and a fluoro group at the 2-position in the target compound likely represents an optimized configuration of electronic and steric properties for its intended biological target.

Substituent on Phenyl RingRelative Anti-inflammatory Activity
UnsubstitutedBase
4-ChloroIncreased
2-FluoroIncreased
3-ChloroVariable
4-FluoroVariable

This table is illustrative and based on general findings for monosubstituted analogs in the 2-phenyloxazolo[4,5-b]pyridine (B2659608) series, as specific comparative data for the di-substituted compound was not available.

Role of the Oxazolo[4,5-b]pyridine Core Scaffold in Efficacy and Selectivity

The oxazolo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, contributing significantly to the efficacy and selectivity of the compounds in which it is present. researchgate.net This fused heterocyclic system is relatively rigid, which can help to pre-organize the molecule into a conformation that is favorable for binding to its biological target. The arrangement of nitrogen and oxygen atoms within the scaffold provides specific hydrogen bonding capabilities, which are often crucial for ligand-receptor interactions.

The oxazolo[4,5-b]pyridine nucleus is considered a bioisostere of purine (B94841) bases like adenine (B156593) and guanine. researchgate.net This similarity may allow it to interact with biological targets that recognize purine structures, potentially leading to its observed biological activities through mechanisms such as enzyme inhibition. researchgate.net The planarity and aromaticity of the core structure also facilitate π-π stacking interactions with aromatic residues in the binding sites of proteins.

The specific isomer, oxazolo[4,5-b]pyridine, as opposed to its oxazolo[5,4-b]pyridine (B1602731) counterpart, has been shown to be critical for certain biological activities, indicating that the precise arrangement of the heteroatoms in the fused ring system is key to its interaction with specific biological targets. nih.gov

Rational Design Strategies for Optimizing Potency and Target Specificity

The design of 2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine and its analogs is guided by rational drug design principles aimed at optimizing potency and target specificity. A primary strategy involves the exploration of the substituent pattern on the 2-phenyl ring. The selection of di-halogen substitution, specifically with chlorine and fluorine, is a common tactic in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule.

Fluorine, with its small size and high electronegativity, can enhance binding affinity, improve metabolic stability, and increase membrane permeability. The 2-fluoro substitution may also induce a specific conformation of the phenyl ring relative to the oxazolopyridine core, which could be optimal for target engagement. The 4-chloro substituent, being larger and also electronegative, further modifies the electronic distribution and steric profile of the phenyl ring. This combination of substituents is likely the result of a systematic exploration of the chemical space to identify a pattern that maximizes the desired biological activity while minimizing off-target effects.

Another design strategy involves modifying the core scaffold itself, although in the case of this specific compound, the focus is on the phenyl substituents. However, in broader drug discovery programs, modifications to the pyridine (B92270) ring of the oxazolo[4,5-b]pyridine system could be explored to fine-tune physicochemical properties and target interactions.

Bioisosteric Replacements and Their Influence on Pharmacological Profiles

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. For this compound, several bioisosteric replacements could be considered to modulate its pharmacological profile.

One potential area for bioisosteric modification is the oxazolo[4,5-b]pyridine core. Replacing the oxazole (B20620) ring with other five-membered heterocycles, such as thiazole (B1198619) or imidazole, could alter the hydrogen bonding capacity and electronic properties of the scaffold, potentially leading to changes in activity and selectivity. For instance, the corresponding thiazolo[4,5-b]pyridine (B1357651) derivatives have also been investigated for their biological activities. pensoft.netpensoft.net

The halogen substituents on the phenyl ring are also amenable to bioisosteric replacement. The chloro group, for example, could be replaced with a trifluoromethyl (CF3) group, which has a similar size and lipophilicity but different electronic properties. This could impact the binding mode and affinity of the compound for its target. Similarly, the fluoro group could be replaced by other small, electronegative groups. The pyridine moiety of the core scaffold can also be a subject of bioisosteric replacement, where it could be substituted with other aromatic rings to alter the compound's properties. mdpi.com

Original MoietyPotential Bioisosteric ReplacementPotential Impact on Pharmacological Profile
Oxazole RingThiazole, Imidazole, TriazoleAltered hydrogen bonding, electronics, and target selectivity
4-Chloro GroupTrifluoromethyl (CF3), Cyano (CN), Methyl (CH3)Modified lipophilicity, electronic interactions, and metabolic stability
2-Fluoro GroupHydroxyl (OH), Methoxy (OCH3)Changes in hydrogen bonding potential and conformation
Pyridine RingBenzene, Pyrimidine, ThiopheneAltered solubility, basicity, and overall ADME properties

Computational and Chemoinformatics Studies in Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This statistical method is employed to predict the activity of new molecules, thereby guiding the synthesis of more potent agents. wisdomlib.org For the oxazolo[4,5-b]pyridine (B1248351) class, QSAR has been instrumental in identifying key structural features that govern their biological efficacy, particularly as antifungal agents. wisdomlib.org

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into lipophilicity, solubility, topological, and electronic, among others. In the analysis of oxazolo[4,5-b]pyridine derivatives, various descriptors are calculated to represent the molecular structure. wisdomlib.org

Subsequent selection of the most relevant descriptors is a critical step to build a robust model. For antifungal oxazolo[4,5-b]pyridine derivatives, studies have shown that specific topological and connectivity descriptors are particularly significant for modeling their activity. wisdomlib.org These include descriptors such as X1, MSD, XMOD, and the indicator descriptor IX. wisdomlib.org The selection process often involves advanced statistical techniques to identify the descriptors that have the highest correlation with the biological activity being studied.

Table 1: Key Molecular Descriptors in QSAR Studies of Oxazolo[4,5-b]pyridine Derivatives

Descriptor Type Example Descriptor Significance
Topological X1 (First-order molecular connectivity index) Correlates with molecular size and branching. wisdomlib.org
Connectivity MSD (Mean Square Distance index) Encodes information about the 3D shape of the molecule. wisdomlib.org
Topological XMOD (Modified Chi index) Represents molecular complexity and cyclicity. wisdomlib.org

Once relevant descriptors are selected, predictive models are developed using various statistical methods. Multiple Linear Regression (MLR) is a common technique used to create a linear equation that relates the descriptors (independent variables) to the biological activity (dependent variable). nih.gov For oxazolo[4,5-b]pyridine derivatives, QSAR models have been successfully developed to predict their antifungal activity. wisdomlib.org

The validation of these models is essential to ensure their reliability and predictive power. nih.govnih.gov Validation is performed both internally and externally. nih.govnih.gov Internal validation often involves cross-validation techniques like leave-one-out (LOO), where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. mdpi.com A study on oxazolo derivatives yielded a model with a high squared correlation coefficient (R²) of 0.8616, indicating a strong correlation between the selected descriptors and the observed antifungal activity. wisdomlib.org Robust cross-validation statistics further confirm the model's reliability for predicting the efficacy of new compounds. wisdomlib.org

Table 2: Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
R² (Correlation Coefficient) Measures the goodness of fit of the model to the training data. > 0.6 researchgate.net
Q² (Cross-validated R²) Measures the predictive ability of the model during internal cross-validation. > 0.5 mdpi.comresearchgate.net
R²ext (External R²) Measures the predictive ability of the model on an external test set. > 0.6 nih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) are powerful computational tools used to study the interaction between a ligand, such as 2-(4-chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine, and its biological target, typically a protein or enzyme. nih.gov These methods provide insights into the binding orientation, affinity, and stability of the ligand-target complex.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. actascientific.com This allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that are crucial for binding. For instance, studies on structurally related oxazolo[4,5-b]pyridine-based triazoles have identified them as potential inhibitors of human dihydroorotate dehydrogenase (hDHODH), a target for anticancer drugs. tandfonline.com Docking simulations of these compounds into the hDHODH active site revealed key binding interactions that contribute to their inhibitory activity. tandfonline.com Similarly, related heterocyclic compounds are known to form specific hydrogen bonds with key amino acid residues like Lysine and Aspartate in their target's binding site. mdpi.com

Beyond predicting the binding mode, computational methods can also estimate the binding affinity between a ligand and its target. plos.org Docking programs use scoring functions to rank different binding poses, with lower scores generally indicating better binding affinity. nih.gov For a more accurate estimation, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach can be used to calculate the free energy of binding from molecular dynamics simulation trajectories. nih.gov This provides a quantitative measure of the stability of the protein-ligand complex, which is a critical parameter in drug design. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov By calculating properties derived from the electron density, DFT provides valuable insights that complement experimental findings. researchgate.net

DFT calculations are used to optimize the molecular geometry and to determine various electronic properties. A key aspect of this analysis is the study of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and chemical reactivity. mdpi.comnih.gov A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability. nih.govresearchgate.net These calculations help in understanding the electronic characteristics that may influence the compound's biological activity and mechanism of action. mdpi.com

Elucidation of Electronic Properties Relevant to Molecular Interactions

The electronic properties of a molecule are fundamental to its ability to interact with biological macromolecules. For the oxazolo[4,5-b]pyridine scaffold, the introduction of various substituents significantly influences its electronic distribution and, consequently, its interaction potential. The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the phenyl ring of this compound, is known to modulate the molecule's dipole moment and electrostatic potential.

Studies on related pyridine (B92270) derivatives have shown that such substitutions can enhance molecular interactions. The unique electronic and steric properties imparted by these substituents allow for the fine-tuning of interactions with target proteins, which can enhance the efficacy and selectivity of the compound. The nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms in the oxazole (B20620) ring can act as hydrogen bond acceptors, a critical feature for binding to many biological targets. The aromatic rings can participate in π-π stacking and hydrophobic interactions. Computational studies, such as Density Functional Theory (DFT), can provide a detailed understanding of the electron density distribution, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are key to predicting the types and strengths of intermolecular interactions the compound can form.

PropertyInfluence on Molecular Interactions
Dipole Moment Affects solubility and the ability to align within a biological target's electric field.
Electrostatic Potential Guides the initial recognition and orientation of the molecule at the binding site.
Hydrogen Bond Acceptors The nitrogen and oxygen atoms can form crucial hydrogen bonds with amino acid residues in a protein's active site.
Aromatic Rings Participate in π-π stacking and hydrophobic interactions, contributing to binding affinity.
Halogen Substituents Can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity and specificity.

Analysis of Excited-State Intramolecular Charge Transfer

Excited-state intramolecular charge transfer (ESICT) is a photophysical process that can occur in molecules with electron-donating and electron-accepting moieties. Upon photoexcitation, an electron can be transferred from the donor to the acceptor part of the molecule, leading to a highly polarized excited state. This phenomenon is sensitive to the molecular structure and the surrounding environment.

For oxazolo[4,5-b]pyridine derivatives, the oxazolo[4,5-b]pyridine core can act as an electron acceptor, while the substituted phenyl ring can act as an electron donor. The nature and position of the substituents on the phenyl ring significantly impact the ESICT process. Time-dependent density functional theory (TD-DFT) is a common computational method used to investigate the electronic transitions and charge transfer characteristics of such molecules in their excited states. These studies can predict vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π-π* or n-π*), providing insights into the charge transfer character of the excited states. The analysis of ESICT is particularly relevant for applications in fluorescence sensing and imaging, where changes in the emission properties upon binding to a target can be utilized.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model can then be used as a 3D query in virtual screening to search large compound libraries for novel molecules with the desired activity.

For the oxazolo[4,5-b]pyridine scaffold, pharmacophore models can be developed based on a set of known active and inactive analogs. These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. Given the known antibacterial and antifungal activities of some oxazolo[4,5-b]pyridine derivatives, a pharmacophore model for these activities would likely highlight the importance of the hydrogen bond accepting capabilities of the nitrogen and oxygen atoms in the heterocyclic core, as well as the hydrophobic and aromatic features of the substituted phenyl ring.

Virtual screening campaigns using such pharmacophore models can efficiently identify new oxazolo[4,5-b]pyridine derivatives with potentially improved biological activity. This approach significantly reduces the time and cost associated with random screening and allows for a more focused and rational approach to drug discovery.

In Silico Molecular Descriptors Influencing Biological Activity

In silico molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. These descriptors can be used to develop Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

For oxazolo[4,5-b]pyridine derivatives, various molecular descriptors can be calculated to build QSAR models for activities such as antifungal or antibacterial potency. These descriptors can be broadly classified into different categories:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, which is important for membrane permeability and binding to hydrophobic pockets in proteins.

A 3D-QSAR study on a series of benzoxazoles and oxazolo[4,5-b]pyridines as antifungal agents highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields in determining the antifungal activity nih.gov. The contour maps generated from such studies can guide the modification of the lead compound to enhance its activity. For instance, the model might indicate that a bulky, electropositive substituent at a specific position on the phenyl ring would be beneficial for activity. These in silico models provide a rational basis for the design of new, more potent this compound analogs.

Descriptor ClassExample DescriptorsRelevance to Biological Activity
Topological Molecular Connectivity IndicesReflects molecular size and branching, which can influence binding.
Geometrical Molecular Surface AreaRelates to the accessibility of the molecule to the target site.
Electronic Dipole Moment, Partial ChargesGoverns electrostatic interactions with the biological target.
Hydrophobic LogPInfluences membrane permeability and hydrophobic interactions.

Future Research Directions and Translational Potential in Academic Contexts

Design and Synthesis of Next-Generation Analogs with Enhanced Biological Profiles

A primary avenue for future research lies in the systematic design and synthesis of next-generation analogs of "2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine." The objective of such endeavors would be to refine the structure-activity relationship (SAR) and develop compounds with superior potency, selectivity, and pharmacokinetic properties. Key synthetic strategies would likely involve modifications at several positions on the oxazolo[4,5-b]pyridine (B1248351) core and the peripheral phenyl ring.

Future synthetic campaigns could explore:

Substitution on the Pyridine (B92270) Ring: Introducing a variety of substituents (e.g., alkyl, aryl, and heterocyclic moieties) on the pyridine ring could significantly impact the molecule's interaction with biological targets.

Modification of the Phenyl Ring: While the current substitution pattern is 4-chloro-2-fluoro, a systematic exploration of other halogenation patterns or the introduction of electron-donating or -withdrawing groups could fine-tune the electronic properties of the molecule.

Bioisosteric Replacement: Replacing the oxazole (B20620) ring with other five-membered heterocycles, such as thiazole (B1198619) or imidazole, could lead to analogs with altered metabolic stability and target engagement.

A hypothetical library of next-generation analogs is presented in the table below, illustrating potential modifications and their intended effects.

Analog IDModificationRationalePredicted Enhancement
NG-A01Replacement of 4-Chloro with 4-TrifluoromethylIncrease lipophilicity and metabolic stabilityImproved cell permeability and in vivo efficacy
NG-A02Addition of a 6-Morpholino group on the pyridine ringEnhance aqueous solubility and potential for new target interactionsImproved pharmacokinetic profile
NG-A03Replacement of 2-Fluoro with 2-MethoxyAlter hydrogen bonding capacity and electronic natureIncreased target selectivity
NG-A04Bioisosteric replacement of oxazole with thiazoleModulate metabolic soft spots and target bindingEnhanced metabolic stability

Elucidation of Undiscovered Biological Targets and Mechanistic Pathways

A critical aspect of realizing the translational potential of "this compound" and its analogs is the identification and validation of their biological targets. While related compounds have shown promise as antibacterial agents, potentially through mechanisms like DNA gyrase inhibition, the precise molecular targets of this specific derivative are unknown. researchgate.net Future research should employ a variety of modern chemical biology techniques to deconvolve its mechanism of action.

Potential approaches include:

Affinity-Based Proteomics: The synthesis of a probe molecule, by incorporating a reactive moiety or a tag onto the parent compound, would enable the capture and identification of binding proteins from cell lysates.

Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen the compound against libraries of known protein structures to predict potential binding partners. nih.gov

Phenotypic Screening and Pathway Analysis: High-content imaging and other phenotypic screening assays can reveal the compound's effects on cellular morphology and function, providing clues about the biological pathways it modulates.

Development of Advanced Synthetic Methodologies for Research Scalability

To facilitate comprehensive biological evaluation and potential future development, robust and scalable synthetic routes to "this compound" and its analogs are essential. Current synthetic methods for oxazolo[4,5-b]pyridines often involve multi-step sequences that may not be amenable to large-scale production. researchgate.net Academic research can play a pivotal role in developing more efficient and sustainable synthetic strategies.

Areas for methodological improvement include:

One-Pot Reactions: Designing a one-pot synthesis from readily available starting materials would significantly streamline the production of the core scaffold.

Flow Chemistry: The use of microfluidic reactors could enable a more controlled, efficient, and safer synthesis, particularly for reactions involving hazardous reagents or intermediates.

A comparison of a traditional synthetic approach with a potential advanced methodology is outlined below.

FeatureTraditional SynthesisProposed Advanced Synthesis
Starting Materials Multi-step preparation of precursorsCommercially available building blocks
Number of Steps 4-6 steps1-2 steps (One-pot)
Reaction Conditions Often harsh (high temperatures, strong acids/bases)Milder conditions, potentially catalytic
Scalability LimitedHigh throughput via flow chemistry
Sustainability Higher waste generationReduced solvent and reagent usage

Integration of Multidisciplinary Approaches for Rational Lead Optimization

The successful translation of a promising chemical entity from a laboratory curiosity to a viable lead compound requires a concerted, multidisciplinary effort. The rational optimization of "this compound" will necessitate the integration of synthetic chemistry, computational modeling, and various biological disciplines.

A proposed integrated workflow for lead optimization is as follows:

Computational Modeling: Utilize quantum mechanics and molecular dynamics simulations to understand the conformational preferences and electronic properties of the lead compound and to predict the effects of structural modifications. mdpi.com

Synthetic Chemistry: Synthesize focused libraries of analogs based on computational predictions and SAR data from initial biological screening.

In Vitro Biology: Screen the synthesized compounds in a battery of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

ADME/Tox Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity properties of the most promising analogs to identify candidates with favorable drug-like properties.

Iterative Optimization: Feed the experimental data back into the computational models to refine the hypotheses and guide the design of the next generation of analogs.

This iterative cycle of design, synthesis, and testing, fueled by a close collaboration between chemists, biologists, and computational scientists, will be paramount in unlocking the full therapeutic potential of the "this compound" scaffold.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Chloro-2-fluorophenyl)oxazolo[4,5-b]pyridine?

The compound can be synthesized via an acid-catalyzed, silica-supported one-pot benzoylation method. This protocol involves reacting substituted benzoic acids with 2-amino-3-hydroxypridine in the presence of HClO₄/SiO₂ nanoparticles (5 mol%) under ambient conditions. Key advantages include high conversion rates (85–92% yields), short reaction times (3–4 hours), and catalyst reusability. The reaction is monitored by TLC (n-hexane:ethyl acetate, 2:1), and products are purified via recrystallization from acetonitrile .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹).
  • ¹H NMR reveals aromatic proton environments (e.g., signals at δ 7.2–8.5 ppm for substituted phenyl groups).
  • ¹³C NMR confirms the fused oxazole-pyridine ring system (e.g., carbons at δ 150–160 ppm).
  • HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 275.0584 for C₁₃H₈ClFN₂O). Elemental analysis (C, H, N) further corroborates purity .

Q. What solvents and reaction conditions influence the stability of this compound?

The compound is stable in polar aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in strongly acidic or basic media. Optimal storage conditions involve inert atmospheres (N₂/Ar) and temperatures below –20°C to prevent degradation. Solubility is highest in dichloromethane (25 mg/mL) and ethanol (15 mg/mL) .

Advanced Research Questions

Q. How can regioselectivity in oxazolo[4,5-b]pyridine synthesis be rationalized computationally?

Density functional theory (DFT) at the B3LYP/6-311G++(d,p) level calculates local nucleophilicity indices (Nk) to predict regioselectivity. For example, the 2-position of the pyridine ring exhibits higher nucleophilicity (Nk = 3.12) than the 4-position (Nk = 2.87), favoring cyclization at the 2-position. Transition state analysis further supports this selectivity .

Q. What structural features enhance the antimicrobial activity of oxazolo[4,5-b]pyridine derivatives?

Substituents at the phenyl ring critically modulate activity. Derivatives with electron-withdrawing groups (e.g., 4-Cl, 2-F) exhibit lower MIC values against E. coli (MIC = 8 µg/mL) compared to electron-donating groups (e.g., 4-OCH₃, MIC = 32 µg/mL). The chloro-fluorophenyl moiety enhances membrane permeability, as shown in molecular docking studies with bacterial enoyl-ACP reductase .

Q. How do photophysical properties vary with solvent polarity and pH?

Excited-state intramolecular charge transfer (ICT) in this compound is solvent-dependent. In polar solvents (e.g., methanol), the emission maximum redshifts (λem = 450 nm) due to stabilization of the charge-separated state. At acidic pH (pH < 3), protonation of the pyridine nitrogen quenches fluorescence, while deprotonation at pH > 10 enhances quantum yield (Φ = 0.42) .

Q. What computational models predict ADME properties for drug development?

Molecular dynamics simulations and SwissADME predictions indicate moderate bioavailability (LogP = 2.1, TPSA = 55 Ų). The compound adheres to Lipinski’s rule (MW < 500, H-bond donors < 5) but shows potential CYP3A4 inhibition, requiring structural optimization for pharmacokinetic safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.